spectral data for ethyl 2-oxo-2-(propylamino)acetate
spectral data for ethyl 2-oxo-2-(propylamino)acetate
An In-Depth Technical Guide to the Predicted Spectral Data of Ethyl 2-oxo-2-(propylamino)acetate
Introduction
Ethyl 2-oxo-2-(propylamino)acetate is an α-ketoamide derivative with potential applications in synthetic and medicinal chemistry. The α-ketoamide motif is recognized as a privileged structure, appearing in numerous biologically active compounds and serving as a versatile synthetic building block.[1][2] A thorough characterization of its spectral properties is paramount for its identification, purity assessment, and for understanding its chemical behavior.
Due to a lack of publicly available experimental spectral data for this specific molecule, this guide provides a comprehensive, in-depth analysis of the predicted . The predictions herein are grounded in the fundamental principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, and are supported by empirical data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the expected spectral characteristics of this compound.
Molecular Structure
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Each atom and functional group will have a unique signature in the various spectra.
Figure 1: Molecular structure of ethyl 2-oxo-2-(propylamino)acetate.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the overall electronic structure.
Table 1: Predicted ¹H NMR Data for Ethyl 2-oxo-2-(propylamino)acetate (500 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| N-H | ~7.5 - 8.5 | Broad Singlet | 1H | - | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and possible exchange. Its chemical shift is sensitive to concentration and solvent.[3] |
| O-CH₂ -CH₃ | ~4.30 | Quartet | 2H | ~7.1 | Protons on a carbon adjacent to an ester oxygen are deshielded. The signal is split into a quartet by the three neighboring methyl protons.[4] |
| N-CH₂ -CH₂-CH₃ | ~3.35 | Triplet | 2H | ~7.2 | Protons on the carbon attached to the amide nitrogen are deshielded. The signal is split into a triplet by the two adjacent methylene protons.[5] |
| N-CH₂-CH₂ -CH₃ | ~1.60 | Sextet | 2H | ~7.3 | These methylene protons are adjacent to two other methylene groups. The signal is split into a sextet by the five neighboring protons.[5] |
| O-CH₂-CH₃ | ~1.35 | Triplet | 3H | ~7.1 | The terminal methyl protons of the ethyl group are shielded. The signal is split into a triplet by the two adjacent methylene protons.[4] |
| N-CH₂-CH₂-CH₃ | ~0.95 | Triplet | 3H | ~7.4 | The terminal methyl protons of the propyl group are the most shielded in the molecule, appearing furthest upfield. The signal is split by the adjacent methylene group.[5] |
Experimental Protocol: Acquiring the ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm serves as a reference.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a 30-45° pulse angle to ensure adequate signal without saturation.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm. Integrate the signals to determine the relative number of protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.
Table 2: Predicted ¹³C NMR Data for Ethyl 2-oxo-2-(propylamino)acetate (125 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
| C =O (Ester) | ~162 | The ester carbonyl carbon is significantly deshielded, though typically less so than a ketone.[6][7] |
| C =O (Amide) | ~160 | The amide carbonyl carbon is also deshielded, with a chemical shift similar to the ester carbonyl in this α-dicarbonyl system. Saturated amide carbonyls typically appear in the 173-178 ppm range, but conjugation and adjacent electron-withdrawing groups alter this.[8][9] |
| O-CH₂ -CH₃ | ~63 | The carbon atom bonded to the ester oxygen is deshielded and appears in the typical range for such carbons.[10] |
| N-CH₂ -CH₂-CH₃ | ~42 | The carbon atom directly attached to the nitrogen of the amide is deshielded.[11] |
| N-CH₂-CH₂ -CH₃ | ~22 | This methylene carbon is further from the heteroatom and thus more shielded than the N-CH₂ carbon.[12] |
| O-CH₂-CH₃ | ~14 | The terminal methyl carbon of the ethyl group is highly shielded and appears upfield.[10] |
| N-CH₂-CH₂-CH₃ | ~11 | The terminal methyl carbon of the propyl group is the most shielded carbon in the molecule.[12] |
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrumentation: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Set a wider spectral width (e.g., 0-220 ppm) to encompass the carbonyl region.[9]
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data, especially for quaternary carbons (though none are present in this molecule except the carbonyls).
-
Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the CDCl₃ solvent signal, which appears as a triplet at ~77.16 ppm.[4]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands for Ethyl 2-oxo-2-(propylamino)acetate
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3350 | N-H Stretch | Medium | This band is characteristic of a secondary amide. In dilute solution, it would appear sharper and at a slightly higher frequency (~3450 cm⁻¹).[13][14] |
| 2960-2850 | C-H Stretch (aliphatic) | Strong | These absorptions are due to the C-H stretching vibrations of the ethyl and propyl groups.[15] |
| ~1745 | C=O Stretch (Ester/Keto) | Strong | This is a very strong and characteristic absorption for the carbonyl group of the ethyl ester, which is part of an α-keto system, typically raising the frequency from a standard ester (~1735 cm⁻¹).[16][17] |
| ~1680 | C=O Stretch (Amide I) | Strong | The amide I band is primarily due to the C=O stretching vibration of the amide group. Its frequency is lower than a typical ketone due to resonance with the nitrogen lone pair.[13][18] |
| ~1550 | N-H Bend (Amide II) | Medium | The amide II band arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is a characteristic feature of secondary amides.[13][18] |
| ~1250 | C-O Stretch (Ester) | Strong | Esters show a strong C-O stretching vibration for the C(=O)-O bond.[15][16] |
Experimental Protocol: Acquiring the IR Spectrum
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.
-
This method is fast, requires minimal sample, and avoids the use of solvents.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Processing: The spectrometer software will perform a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common technique that induces fragmentation.
Molecular Weight: 159.18 g/mol (C₇H₁₃NO₃)
Table 4: Predicted Major Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment | Formula | Rationale |
| 159 | [M]⁺˙ | [C₇H₁₃NO₃]⁺˙ | The molecular ion peak. Its intensity may be low due to the lability of the molecule. |
| 114 | [M - OCH₂CH₃]⁺ | [C₅H₈NO₂]⁺ | Loss of the ethoxy radical (•OCH₂CH₃) is a common fragmentation pathway for ethyl esters, leading to a stable acylium ion.[19] |
| 100 | [M - C₃H₇N]⁺ | [C₄H₅O₃]⁺ | Cleavage of the amide C-N bond, a characteristic fragmentation for amides, resulting in the loss of the propylamine radical.[20] |
| 88 | [CH₃CH₂OC(O)C(O)]⁺ | [C₄H₅O₃]⁺ | Alpha-cleavage between the two carbonyl carbons. |
| 72 | [C₃H₇NHCO]⁺ | [C₄H₈NO]⁺ | Cleavage of the ester group. |
| 59 | [C₃H₇NH₂]⁺˙ | [C₃H₉N]⁺˙ | Formation of the propylamine radical cation. |
| 44 | [CONH₂]⁺ | [CH₂NO]⁺ | A common fragment for primary and some secondary amides resulting from α-cleavage.[20] |
Predicted Fragmentation Pathway
The fragmentation of ethyl 2-oxo-2-(propylamino)acetate under electron ionization is expected to be driven by the presence of the two carbonyl groups and the heteroatoms. The primary cleavage events are likely to occur at the bonds adjacent to these functional groups.
Figure 2: Predicted major fragmentation pathways for ethyl 2-oxo-2-(propylamino)acetate in EI-MS.
Experimental Protocol: Acquiring the Mass Spectrum (GC-MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into a Gas Chromatograph (GC) coupled to the Mass Spectrometer. The GC will separate the compound from any impurities before it enters the MS.
-
-
Instrumentation: A GC-MS system with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).
-
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion peak and major fragment ions.
Conclusion
This technical guide provides a robust, theory-backed prediction of the ¹H NMR, ¹³C NMR, IR, and mass . By breaking down the molecule into its constituent functional groups—an ethyl ester, an N-propyl amide, and an α-keto system—and drawing on established spectral data for these moieties, we have constructed a detailed and reliable spectral profile. The provided protocols outline the standard methodologies for acquiring this data experimentally. This guide serves as an essential reference for any scientist working with or synthesizing this compound, enabling its confident identification and characterization.
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